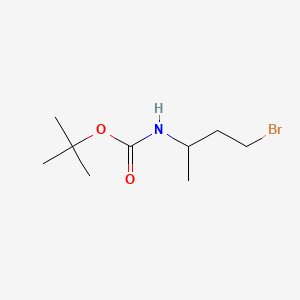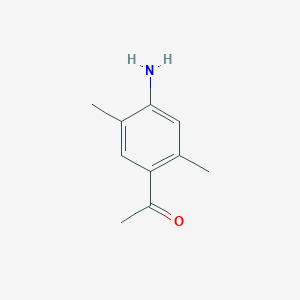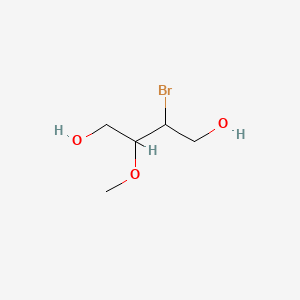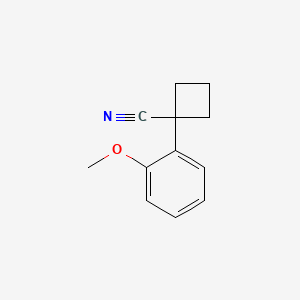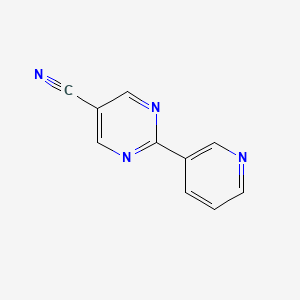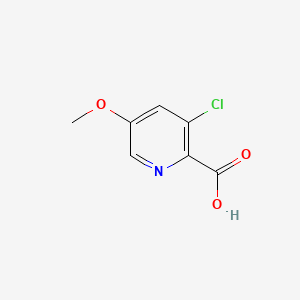
Diethyl (4-ethoxyphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-ethoxyphenyl)phosphonate, commonly known as DEPEP, is an organic compound that belongs to the family of phosphonates. It is used in various fields such as pharmaceuticals, agrochemicals, and materials science. DEPEP is a versatile compound that can be synthesized by various methods and has numerous applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkynes : It's used in the synthesis of alkynes, like (4-Methoxyphenyl)Ethyne, showcasing its utility in organic syntheses (Marinetti & Savignac, 2003).
Corrosion Inhibition : A derivative, diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, demonstrates effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid, useful in industrial processes (Gupta et al., 2017).
Anticorrosion Properties : Other derivatives like diethyl (phenylamino) methyl phosphonate are studied for their anticorrosion properties on carbon steel in acidic medium, further underlining the significance in corrosion resistance applications (Moumeni et al., 2020).
Synthesis of Novel Polymers : The compound has been utilized in the synthesis of novel triazole-containing phosphonate polymers, indicating its potential in advanced polymer chemistry (Dolan et al., 2015).
Computational Molecular Docking Studies : It's used in the synthesis of alkylphosphonate derivatives with potential as antimicrobial drugs, as indicated by computational molecular docking studies (Shaik et al., 2021).
Eigenschaften
IUPAC Name |
1-diethoxyphosphoryl-4-ethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-14-11-7-9-12(10-8-11)17(13,15-5-2)16-6-3/h7-10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBWDNCPMZRZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)P(=O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


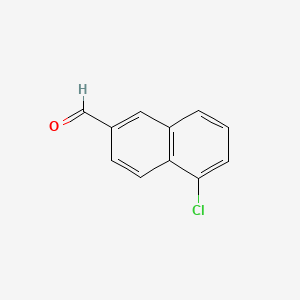
![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)

